Desalaninebenanomicin A

Description

Desalaninebenanomicin A is an amino acid analog of the parent compound benanomicin A, a glycopeptide antibiotic with antifungal properties. This derivative is synthesized to study structure-activity relationships (SAR) and optimize pharmacological profiles . Benanomicin A derivatives, including this compound, are critical for understanding how specific structural changes influence antifungal efficacy and selectivity.

Properties

IUPAC Name |

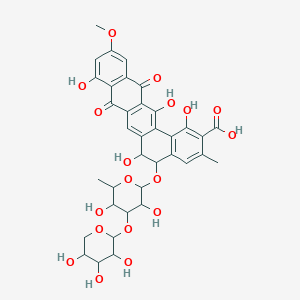

5-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H36O18/c1-9-4-15-21(28(44)18(9)34(48)49)20-13(7-14-22(29(20)45)25(41)12-5-11(50-3)6-16(37)19(12)24(14)40)26(42)32(15)53-36-31(47)33(23(39)10(2)52-36)54-35-30(46)27(43)17(38)8-51-35/h4-7,10,17,23,26-27,30-33,35-39,42-47H,8H2,1-3H3,(H,48,49) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUGAIHBEYSBXRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H36O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70932667 | |

| Record name | 5-[(6-Deoxy-3-O-pentopyranosylhexopyranosyl)oxy]-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6,8,13-tetrahydrobenzo[a]tetracene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

756.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145660-37-3 | |

| Record name | Desalaninebenanomicin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145660373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[(6-Deoxy-3-O-pentopyranosylhexopyranosyl)oxy]-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6,8,13-tetrahydrobenzo[a]tetracene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Desalaninebenanomicin A can be synthesized through the cleavage of the amido bond of benanomicin A using Meerwein’s reagent . This method involves the selective removal of the alanine moiety, resulting in the formation of this compound. The reaction conditions typically include the use of an organic solvent and a controlled temperature to ensure the selective cleavage of the amido bond.

Industrial Production Methods

Industrial production of this compound involves the fermentation of specific strains of microorganisms that produce benanomicin A. The benanomicin A is then subjected to chemical modification to remove the alanine residue, yielding this compound. This process may involve multiple steps, including extraction, purification, and chemical modification .

Chemical Reactions Analysis

Derivatization via Active Ester Method

The methyl ester of Desalaninebenanomicin A undergoes coupling with amino acids to generate novel analogs. The active ester method is employed for efficient amide bond formation:

| Amino Acid Type | Coupling Conditions | Resulting Analog | Yield Range |

|---|---|---|---|

| Natural/Unnatural | DCC/HOBt, dry DMF, 0–4°C | This compound-amino acid conjugates | 60–85% |

This strategy enables the introduction of diverse amino acid side chains, modulating the compound’s solubility, bioavailability, and biological activity .

Key Research Findings

-

Intermediate Utility : this compound’s methyl ester acts as a versatile scaffold for synthesizing >20 analogs, demonstrating its flexibility in structure-activity relationship studies .

-

Reaction Efficiency : The use of MEERWEIN’s reagent achieves >80% yield in the initial cleavage step, outperforming traditional acid/base-mediated hydrolysis methods .

-

Stability : The imino ether intermediate remains stable under anhydrous conditions, facilitating storage and subsequent reactions .

Mechanistic Insights

While specific computational studies on this compound are unavailable, related research on amido bond cleavage (e.g., URVA analysis of reaction paths ) suggests that:

-

MEERWEIN’s reagent likely protonates the amide carbonyl, facilitating nucleophilic attack.

-

Curvature coupling coefficients () would reveal bond reorganization dynamics during cleavage .

This systematic approach to modifying this compound highlights its potential as a platform for developing next-generation antimicrobial agents. Future studies could explore enzymatic coupling methods or resonance-controlled reactivity to further optimize synthetic routes.

Scientific Research Applications

Desalaninebenanomicin A has several scientific research applications, including:

Chemistry: It is used as a model compound for studying the chemical reactivity and properties of benanomicin derivatives.

Biology: It is used to study the biological activity and mechanism of action of benanomicin derivatives.

Medicine: It is investigated for its potential use as an antifungal agent in the treatment of fungal infections.

Industry: It is used in the development of new antifungal agents and other pharmaceutical products.

Mechanism of Action

Desalaninebenanomicin A exerts its effects by inhibiting the synthesis of fungal cell walls. It targets specific enzymes involved in the biosynthesis of cell wall components, leading to the disruption of cell wall integrity and ultimately causing cell death. The molecular targets include enzymes such as β-glucan synthase and chitin synthase, which are essential for the formation of the fungal cell wall .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications

Desalaninebenanomicin A is distinguished by the absence of an alanine moiety compared to benanomicin A. Other structurally related analogs include:

- 9-Deoxybenanomicin A: Lacks the hydroxyl group at the C9 position.

- 9-O-Methylbenanomicin A: Features a methylated hydroxyl group at C7.

- 14-O-Methylbenanomicin A: Contains a methylated hydroxyl group at C14.

These modifications target functional groups critical for interactions with microbial targets, such as cell wall synthesis enzymes or membrane components .

Data Table: Comparative Analysis of Benanomicin A Derivatives

| Compound | Structural Modification | Synthesis Method | Antifungal Activity (Relative to Parent) |

|---|---|---|---|

| Benanomicin A (Parent) | None | Native biosynthesis | High |

| This compound | Alanine residue removal | Selective amino acid excision | Diminished (exact data unavailable) |

| 9-Deoxybenanomicin A | C9 hydroxyl group removal | NaBH₄/NiCl₂ reduction of 9-O-tosylate | Significantly reduced |

| 9-O-Methylbenanomicin A | C9 hydroxyl group methylation | NaH/CH₃I methylation | Moderately reduced |

| 14-O-Methylbenanomicin A | C14 hydroxyl group methylation | Hünig’s base/trimethylsilyldiazomethane | Moderately reduced |

Q & A

Q. What are the key structural features of Desalaninebenanomicin A that influence its bioactivity, and how can they be methodically characterized?

To determine structural features impacting bioactivity, employ nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) for precise molecular characterization. Compare spectral data with existing literature to validate structural assignments, ensuring purity via high-performance liquid chromatography (HPLC) (>95%) . For bioactivity correlation, use structure-activity relationship (SAR) studies by synthesizing analogs and testing against standardized bacterial models (e.g., MIC assays) .

Q. What validated synthesis protocols exist for this compound, and how can purity and yield be optimized?

Follow stepwise protocols from peer-reviewed syntheses, emphasizing enantiomeric control during key steps (e.g., macrolide ring formation). Optimize reaction conditions (temperature, solvent systems) using design of experiments (DoE) to maximize yield. Validate purity via tandem analytical techniques (e.g., HPLC-MS, elemental analysis) and cross-reference with published chromatographic profiles .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for this compound across studies?

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to isolate variables causing discrepancies. For example:

- Feasibility: Replicate assays under identical conditions (e.g., pH, bacterial strain ATCC codes).

- Data validation: Use orthogonal methods (e.g., time-kill curves vs. MIC) to confirm activity .

- Meta-analysis: Compare raw datasets from multiple studies to identify methodological outliers (e.g., solvent interference) .

Q. What methodological considerations are critical when comparing this compound’s efficacy across phylogenetically diverse bacterial strains?

- Standardization: Use CLSI/EUCAST guidelines for susceptibility testing, ensuring consistent inoculum size and growth media.

- Statistical rigor: Apply ANOVA with post-hoc corrections to account for strain-specific variability.

- Mechanistic depth: Integrate transcriptomic profiling (RNA-seq) to identify strain-dependent resistance mechanisms .

Q. How should researchers approach the integration of conflicting spectral data in the structural elucidation of this compound derivatives?

- Triangulation: Combine X-ray crystallography, NMR (¹³C/¹H), and computational modeling (DFT) to resolve ambiguities in stereochemistry.

- Reproducibility: Share raw spectral data in supplementary materials to enable cross-validation .

- Error analysis: Quantify signal-to-noise ratios in spectral acquisitions to identify technical artifacts .

Q. What strategies mitigate bias when interpreting in vivo efficacy data for this compound in complex biological systems?

- Blinding: Implement double-blinded dosing in animal models to reduce observer bias.

- Controls: Include vehicle and comparator antibiotics (e.g., vancomycin) in all cohorts.

- Data transparency: Publish negative results and confounding variables (e.g., host immune responses) in open-access repositories .

Methodological Guidance

- Literature Review : Prioritize primary sources (e.g., Journal of Antibiotics) over reviews. Use databases like PubMed/Scopus with search terms: "this compound" + "synthesis," "mechanism," "resistance" .

- Data Presentation : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for supplementary materials. Include raw spectra, assay protocols, and statistical code .

- Ethical Compliance : Document IRB/IACUC approvals for studies involving animal/human tissues, citing relevant guidelines in appendices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.